molecular formula C15H20BrNO4 B2770158 Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate CAS No. 887913-68-0

Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate

Cat. No. B2770158
CAS RN: 887913-68-0
M. Wt: 358.232
InChI Key: BNIAMYBAFNIUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a derivative of proline, an important amino acid, and has been synthesized using several methods.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are responsible for the breakdown of neurotransmitters such as acetylcholine and dopamine, which are essential for proper brain function. By inhibiting these enzymes, Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate increases the levels of these neurotransmitters, leading to improved brain function.
Biochemical and physiological effects:
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has been found to exhibit several biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in treating several diseases such as cancer and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the role of these enzymes in various diseases and develop new drugs to target them. However, one of the limitations of using this compound is its toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

Several future directions can be explored in the research on Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate. One potential direction is the development of new drugs based on this compound to treat diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in organic synthesis can be explored to develop new molecules with potential applications in various fields. Finally, further studies can be conducted to understand the mechanism of action of this compound and its potential applications in other diseases.

Synthesis Methods

One of the most commonly used methods for synthesizing Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is the reaction of 3-bromobenzaldehyde with tert-butyl carbamate followed by the addition of methyl 2-bromo-2-methylpropanoate. This reaction is catalyzed by a base such as potassium carbonate and yields the desired product in good yields.

Scientific Research Applications

Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are implicated in several diseases such as Alzheimer's disease, Parkinson's disease, and depression. Hence, Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has been proposed as a potential lead compound for developing new drugs to treat these diseases.

properties

IUPAC Name

methyl 2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(19)17-15(4,12(18)20-5)10-7-6-8-11(16)9-10/h6-9H,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIAMYBAFNIUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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